3-Ethyl-4-azaindole chemical structure and physical properties
3-Ethyl-4-azaindole chemical structure and physical properties
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An In-Depth Technical Guide to 3-Ethyl-4-azaindole: Structural Dynamics, Physical Properties, and Synthetic Methodologies
Executive Summary
In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), azaindoles have emerged as highly privileged scaffolds. As bioisosteres for both indole and purine systems, they offer unique physicochemical advantages that parent indoles lack [1.1]. 3-Ethyl-4-azaindole (systematically named 3-ethyl-1H-pyrrolo[3,2-b]pyridine) represents a highly specialized derivative within this class. The strategic placement of the nitrogen atom at the 4-position of the indole core, combined with an ethyl group at the 3-position, fundamentally alters the molecule's electron density, hydrogen-bonding capacity, and lipophilicity. This whitepaper provides a comprehensive analysis of the structural properties, mechanistic utility, and validated synthetic protocols for 3-Ethyl-4-azaindole, designed for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The core of 3-Ethyl-4-azaindole consists of a pyrrole ring fused to a pyridine ring. The substitution of a carbon atom with a nitrogen atom (N4) in the six-membered ring makes the pyridine moiety highly electron-deficient[1]. This electron deficiency significantly impacts both the molecule's reactivity and its interaction with biological targets. The addition of the 3-ethyl group increases the steric bulk and lipophilicity (LogP) of the molecule, which is a classical medicinal chemistry strategy used to optimize hydrophobic pocket binding in target proteins[2].
Quantitative Data Summary
The following table consolidates the critical physical and chemical properties of 3-Ethyl-4-azaindole[3][4]:
| Property | Value | Mechanistic Implication |
| Systematic Name | 3-Ethyl-1H-pyrrolo[3,2-b]pyridine | Indicates the fusion of pyrrole and pyridine rings. |
| CAS Number | 25959-74-4 | Unique identifier for compound verification. |
| Molecular Formula | C9H10N2 | Defines the atomic composition. |
| Molecular Weight | 146.19 g/mol | Low molecular weight ideal for FBDD libraries. |
| Density (Predicted) | 1.142 ± 0.06 g/cm³ | Relevant for crystallization and formulation. |
| pKa (Predicted) | 14.96 ± 0.40 | Influences ionization state at physiological pH. |
| Appearance | Solid (typically ≥97% purity) | Standard form for HPLC/NMR analytical validation. |
Mechanistic Grounding: The 4-Azaindole Scaffold in Drug Discovery
The 4-azaindole core is not merely a structural anomaly; it is a rationally designed pharmacophore. Its utility spans multiple therapeutic areas due to its ability to act as a self-validating system in target binding.
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Kinase Inhibition (ATP Mimicry): Azaindoles are structurally homologous to the adenine fragment of adenosine triphosphate (ATP)[1]. The N4 nitrogen acts as a critical hydrogen bond acceptor, allowing 4-azaindole derivatives to anchor deeply within the catalytic domains of kinases. This mimicking of ATP effectively blocks phosphorylation cascades[1].
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Neurological and Infectious Disease Targets: 4-Azaindole derivatives have demonstrated potent efficacy as selective Nav1.2 inhibitors for antiepileptic applications, showing high protective indices and low neurotoxicity[5]. Furthermore, substituted 4-azaindoles are actively investigated for treating Trypanosoma cruzi (Chagas disease)[6] and as non-covalent inhibitors of DprE1 in Mycobacterium tuberculosis[2].
Mechanism of Action: 4-Azaindole scaffold acting as an ATP-competitive kinase inhibitor.
Synthetic Methodologies: Overcoming Electron Deficiency
Synthesizing 3-Ethyl-4-azaindole and its analogs presents a unique chemical challenge. Because the pyridine ring is highly electron-deficient, classical indole synthesis methods (such as the standard Fischer indolization) often fail or result in exceedingly poor yields[1][7]. To bypass this, modern synthetic workflows rely on the Bartoli Indole Synthesis or highly modified, microwave-assisted Fischer reactions[8][9].
Protocol: Bartoli Synthesis of 4-Azaindole Derivatives
The Bartoli reaction utilizes ortho-substituted nitropyridines and vinyl Grignard reagents. The presence of a bulky halogen (e.g., chlorine) adjacent to the nitro group is critical; it sterically directs the necessary[1,3]-sigmatropic rearrangement and enhances the electrophilicity of the substrate[8]. To achieve the 3-ethyl substitution specifically, post-cyclization alkylation or the use of substituted Grignard reagents (e.g., 1-butenylmagnesium bromide) is employed.
Step-by-Step Methodology:
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Preparation and Cryogenic Cooling: Dissolve the starting material (e.g., 2-chloro-3-nitropyridine, 31.5 mmol) in 200 mL of strictly anhydrous Tetrahydrofuran (THF) under a continuous nitrogen atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to prevent uncontrolled nucleophilic aromatic substitution on the electron-deficient pyridine ring[10].
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Grignard Addition: Add 3 equivalents of the vinyl Grignard reagent (1.0 M in THF, 100 mmol) dropwise. Causality: Three equivalents are required because the first equivalent deprotonates the substrate, the second attacks the nitro group, and the third facilitates the formation of the nitroso intermediate required for ring closure[10].
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Sigmatropic Rearrangement: Allow the reaction mixture to warm to -20 °C and stir for 8 hours. This thermal window provides the activation energy required for the[1,3]-sigmatropic shift without degrading the intermediate[10].
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Quenching and Extraction: Quench the reaction by slowly adding 150 mL of 20% aqueous NH₄Cl. Extract the aqueous phase with ethyl acetate (3 x 150 mL). Dry the combined organic layers over anhydrous MgSO₄.
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Purification: Filter and concentrate under reduced pressure. Purify the resulting 4-azaindole derivative via silica gel chromatography or preparative HPLC to achieve ≥97% purity.
Bartoli Synthesis Workflow for 4-Azaindole Derivatives.
Alternative: Modified Fischer Indole Synthesis
While traditionally unfavorable for azaindoles, recent advancements have proven that the Fischer cyclization can be highly efficient for 4-azaindoles if the starting pyridylhydrazines bear electron-donating groups (e.g., methylsulfanyl groups) or if the reaction is driven by microwave irradiation[7][9]. This overcomes the unfavorable electron-deficient character of the pyridine ring during the [3,3]-sigmatropic rearrangement step[7].
Conclusion
3-Ethyl-4-azaindole is a highly specialized, privileged scaffold that bridges the gap between traditional indole chemistry and advanced, target-specific drug design. By understanding the profound effects of the N4 nitrogen on the molecule's electron density and basicity, researchers can leverage this compound to design highly permeable, ATP-competitive inhibitors and novel therapeutics. Mastery of specialized synthetic routes, such as the Bartoli cyclization, ensures the reliable generation of these complex bioisosteres for downstream pharmaceutical development.
References
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PharmaBlock. "Azaindoles in Medicinal Chemistry - PharmaBlock." pharmablock.com. URL:[1]
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ResearchGate. "Discovery of Novel 4-Azaindole Derivatives as Selective Nav1.2 Inhibitor with Potent Antiepileptic Activity and Low Neurotoxicity." researchgate.net. URL:[5]
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National Institutes of Health (NIH). "Azaindole Therapeutic Agents - PMC." nih.gov. URL:[2]
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Drugs for Neglected Diseases initiative (DNDi). "Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi." dndi.org. URL:[6]
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ChemicalBook. "3-Ethyl-1H-pyrrolo[3,2-b]pyridine CAS#: 25959-74-4." chemicalbook.com. URL:[3]
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ChemicalBook. "25959-74-4(3-Ethyl-1H-pyrrolo[3,2-b]pyridine)." chemicalbook.com. URL:[4]
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ACS Publications. "A General Method for the Preparation of 4- and 6-Azaindoles | The Journal of Organic Chemistry." acs.org. URL:[8]
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BenchChem. "Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols." benchchem.com. URL:[10]
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ACS Publications. "Synthesis of 4- and 6-Azaindoles via the Fischer Reaction | Organic Letters." acs.org. URL:[7]
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ResearchGate. "A General Method for the Preparation of 4- and 6-Azaindoles." researchgate.net. URL:[9]
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